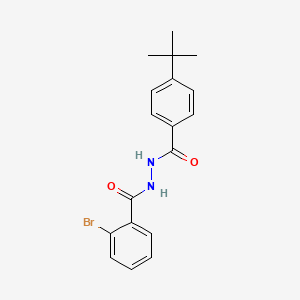![molecular formula C22H28N2O B6122404 (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various forms of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone works by inhibiting the activity of several enzymes and proteins involved in the PI3K/AKT/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. By blocking this pathway, (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a potent inhibitory effect on various cancer cell lines in vitro, as well as in animal models of cancer. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is its ability to selectively target cancer cells while sparing normal cells, which can reduce the risk of side effects. However, the compound may also have limitations in terms of its efficacy and safety, and further studies are needed to fully evaluate its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, including the development of new formulations and delivery methods, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone and its potential applications in other disease areas, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of (4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone involves several steps, including the reaction of 4-tert-butylphenylboronic acid with 2-pyridylmethyl chloride to form the corresponding boronate ester, which is then coupled with 3-piperidinylmethanone in the presence of a palladium catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential use in the treatment of various forms of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)19-11-9-17(10-12-19)21(25)18-7-6-14-24(15-18)16-20-8-4-5-13-23-20/h4-5,8-13,18H,6-7,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAMXMWDWGJOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B6122333.png)
![2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6122364.png)
![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)

![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6122417.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)
![N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide](/img/structure/B6122427.png)